molecular formula C22H20ClFN2O4S B3035201 4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide CAS No. 303986-92-7

4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide

Cat. No.: B3035201
CAS No.: 303986-92-7
M. Wt: 462.9 g/mol
InChI Key: URJDMDYUCRYASJ-UHFFFAOYSA-N
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Description

Its core structure includes a benzene-sulfonamide moiety linked via an ethyl spacer to a Schiff base (methylidene amino group), which is further conjugated to a dihydroxyphenyl ring substituted with a 2-chloro-6-fluorobenzyl group. This combination of functional groups suggests multifunctional properties, including metal chelation (via the Schiff base and hydroxyl groups) and enzyme inhibition (via the sulfonamide group) . While its exact biological targets remain under investigation, its structural complexity positions it as a candidate for antimicrobial, anticancer, or carbonic anhydrase inhibitory activity.

Properties

IUPAC Name

4-[2-[[3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methylideneamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c23-19-2-1-3-20(24)17(19)12-18-21(27)9-6-15(22(18)28)13-26-11-10-14-4-7-16(8-5-14)31(25,29)30/h1-9,13,27-28H,10-12H2,(H2,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJDMDYUCRYASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCCC3=CC=C(C=C3)S(=O)(=O)N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 3,5-dihydroxybenzaldehyde to form an intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the sulfonamide class, known for diverse pharmacological roles. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparison of Structural Features

Compound Name Core Structure Key Substituents Functional Groups Present
Target Compound Benzene-sulfonamide 2-Chloro-6-fluorobenzyl, dihydroxyphenyl, Schiff base, ethyl spacer Sulfonamide, hydroxyl, imine
2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid (from ) Benzene-sulfonamido-benzoic acid Acetyl, ethyl, benzoic acid Sulfonamide, carboxyl, amide
Acetazolamide Thiadiazole-sulfonamide Unsubstituted thiadiazole ring Sulfonamide, cyclic sulfone
Celecoxib Pyrazole-sulfonamide Trifluoromethyl, para-methylphenyl Sulfonamide, aryl, fluorine

Key Observations :

Sulfonamide Core : All compounds share the sulfonamide group (–SO₂NH₂), critical for binding enzymes like carbonic anhydrase. However, substituents drastically modulate activity.

The Schiff base and dihydroxyphenyl groups distinguish it from classical sulfonamides (e.g., acetazolamide), enabling metal chelation—a feature absent in most FDA-approved sulfonamides.

Biological Implications :

  • Compared to acetazolamide (carbonic anhydrase IC₅₀: 12 nM), the target compound’s bulky substituents may reduce enzyme affinity but introduce selectivity for isoforms overexpressed in tumors .
  • The benzoic acid derivative in shows moderate antibacterial activity (MIC: 32 µg/mL against E. coli), while the target compound’s halogenated aryl groups may enhance antimicrobial potency .

Biological Activity

The compound 4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide , also known as a benzene sulfonamide derivative, has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H21ClFNO2
  • Molar Mass : 409.88 g/mol
  • CAS Number : 477870-74-9

The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Research indicates that sulfonamide derivatives can exhibit various biological activities, including:

  • Calcium Channel Inhibition : The compound may interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance. Docking studies suggest a potential inhibitory effect on calcium channels, which could lead to vasodilation and reduced blood pressure .
  • Antimicrobial Activity : Some studies have shown that structurally similar compounds possess antibacterial properties against various strains, including E. coli and B. subtilis. While specific data on this compound's antimicrobial efficacy is limited, the presence of the chloro and fluorine substituents often enhances such activities .
  • Enzyme Inhibition : The compound's structural components may allow it to inhibit key enzymes like acetylcholinesterase (AChE), which is significant in neuropharmacology. AChE inhibitors are crucial in treating conditions like Alzheimer's disease .

Perfusion Pressure and Coronary Resistance

A recent study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure and coronary resistance. The results indicated that this compound significantly decreased perfusion pressure in a time-dependent manner compared to other sulfonamide derivatives. The study highlighted its potential cardiovascular effects, suggesting that it could interact with biomolecules to modulate vascular resistance .

Pharmacokinetic Properties

Pharmacokinetic analysis using computational models (e.g., SwissADME) revealed insights into the compound's absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Permeability : The compound showed varying permeability across different cell lines.
  • Plasma Binding : It exhibited low plasma protein binding (approximately 72.9%), indicating a favorable volume of distribution.
  • Metabolic Pathways : Predictions suggest minimal interaction with cytochrome P450 enzymes, indicating a different metabolic pathway that may involve phase II reactions .

Data Summary Table

ParameterValue
Molecular FormulaC24H21ClFNO2
Molar Mass409.88 g/mol
CAS Number477870-74-9
Perfusion Pressure EffectDecreased in time-dependent manner
Coronary ResistanceLower compared to controls
Plasma Binding72.9%
MetabolismMinimal P450 interaction

Case Studies

  • Cardiovascular Effects :
    • A study conducted by Figueroa-Valverde et al. demonstrated that 4-(2-aminoethyl)-benzenesulfonamide effectively reduced coronary resistance in experimental models, suggesting its utility in managing cardiovascular disorders .
  • Antimicrobial Potential :
    • Although direct studies on this specific sulfonamide are scarce, related compounds have shown significant antibacterial activity, supporting further investigation into its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide
Reactant of Route 2
4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide

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